molecular formula C22H27N5O2S B2458716 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 896311-38-9

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2458716
CAS No.: 896311-38-9
M. Wt: 425.55
InChI Key: HYLGWTSNRXWJIE-UHFFFAOYSA-N
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Description

2-{[5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic compound with a complex molecular structure that combines various functional groups, such as triazole, pyrrole, and acetamide

Properties

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2S/c1-2-29-19-12-10-18(11-13-19)23-20(28)16-30-22-25-24-21(17-8-4-3-5-9-17)27(22)26-14-6-7-15-26/h6-7,10-15,17H,2-5,8-9,16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLGWTSNRXWJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process often begins with the formation of the triazole core, followed by the introduction of the cyclohexyl and pyrrole groups. The final steps usually involve the attachment of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, pH, and catalysts, play a crucial role in optimizing yields and purities of the desired product.

Industrial Production Methods

In an industrial setting, the large-scale production of this compound would require efficient and cost-effective methods. This might involve the use of continuous flow reactors, where the reactions occur in a controlled environment, thus enhancing the reaction rates and product consistency. The choice of solvents and reagents would be optimized to ensure environmental sustainability and compliance with regulatory standards.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reactivity is critical for modifying the compound’s electronic properties and bioactivity.

Reaction Reagents/Conditions Product References
Sulfanyl → SulfoxideH₂O₂ in acetic acid (55–60°C)2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfinyl}acetamide
Sulfanyl → SulfoneExcess 30% H₂O₂ in acetic acid2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfonyl}acetamide

Oxidation enhances polarity and potential interactions with biological targets, such as enzymes requiring sulfur-containing ligands .

Nucleophilic Substitution at the Sulfanyl Linker

The sulfanyl group acts as a leaving site, enabling substitution reactions with nucleophiles like amines or thiols. This facilitates structural diversification for SAR studies.

Reaction Reagents/Conditions Product References
Sulfanyl → Thiolate substitutionThiourea/KOH in ethanol (reflux)2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]amino}acetamide
Alkylation at sulfurAlkyl halides in DMF (base catalysis)2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]alkylsulfanyl}acetamide

Substitution reactions are pH- and solvent-dependent, with optimal yields achieved in polar aprotic solvents .

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions, generating carboxylic acid derivatives.

Reaction Reagents/Conditions Product References
Acidic hydrolysis6M HCl, reflux2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Basic hydrolysisNaOH (aqueous), 100°CSodium salt of the corresponding carboxylic acid

Hydrolysis products may exhibit altered solubility and pharmacokinetic profiles.

Functionalization of the Triazole Ring

The 1,2,4-triazole ring participates in electrophilic substitution and coordination chemistry.

Reaction Reagents/Conditions Product References
N-AlkylationAlkyl halides, K₂CO₃ in DMF3-alkylated-1,2,4-triazole derivative
Metal coordinationTransition metal salts (e.g., Cu²⁺)Triazole-metal complexes (enhanced stability/reactivity)

Triazole-metal complexes are explored for catalytic and therapeutic applications .

Electrophilic Aromatic Substitution on the Ethoxyphenyl Group

The ethoxyphenyl ring undergoes nitration, sulfonation, or halogenation at the ortho/para positions due to the electron-donating ethoxy group.

Reaction Reagents/Conditions Product References
NitrationHNO₃/H₂SO₄, 0–5°C3-nitro-4-ethoxyphenyl derivative
BrominationBr₂/FeBr₃3-bromo-4-ethoxyphenyl derivative

Steric hindrance from the acetamide group directs substitution to the less hindered positions .

Cycloaddition Reactions

The triazole ring may engage in [3+2] cycloaddition with dipolarophiles like alkynes or alkenes.

Reaction Reagents/Conditions Product References
Huisgen cycloadditionCu(I) catalyst, terminal alkyneTriazole-fused bicyclic compound

These reactions expand the compound’s utility in click chemistry applications.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs, particularly those containing triazole and sulfanyl groups, exhibit notable antimicrobial activity. In vitro studies have demonstrated that derivatives of triazole compounds can inhibit the growth of pathogens such as:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Enterococcus faecium

These organisms are significant due to their association with antimicrobial resistance. The specific activity of this compound against these organisms remains an area for further exploration.

Anticancer Activity

The compound also shows potential anticancer properties. Research on related triazole derivatives has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis
  • Cell cycle arrest

Studies suggest that the presence of the triazole moiety significantly contributes to their anticancer efficacy. The compound's interaction with biological targets involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.

Antimicrobial Efficacy Study

A study evaluating the antimicrobial properties of various triazole derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. Modifications in side chains were noted to enhance activity against resistant strains, suggesting that this compound may benefit from similar structural optimization.

Cancer Cell Studies

Another significant study focused on the anticancer properties of triazole-based compounds indicated that those with sulfanyl substitutions exhibited enhanced cytotoxic effects against various cancer cell lines. This suggests that this compound may have similar potential and warrants further research into its efficacy against specific cancer types.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Generally, its action involves:

  • Molecular Targets: : The compound may interact with proteins, enzymes, or receptors, modifying their activity.

  • Pathways Involved: : It could influence biochemical pathways related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylthio]acetamide: : A structurally related compound, differing by the absence of the 4-ethoxyphenyl group.

  • N-(4-Ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: : Similar, but without the cyclohexyl group.

Uniqueness

The combination of cyclohexyl, pyrrole, and ethoxyphenyl groups in 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide provides unique chemical and physical properties not present in other compounds, such as altered solubility, reactivity, and biological activity.

I trust this provides a comprehensive overview of this compound. Feel free to dive deeper into any section!

Biological Activity

The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a novel derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is C21H24N5OSC_{21}H_{24}N_{5}OS with a molecular weight of approximately 429.97 g/mol. The compound features a triazole ring and a pyrrole moiety, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC21H24N5OS
Molecular Weight429.97 g/mol
LogP4.6301
Polar Surface Area56.79 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The key steps often include the formation of the triazole ring and subsequent modifications to introduce the sulfanyl and ethoxyphenyl groups.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, including derivatives similar to our compound, it was found that they displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential interactions with bacterial enzymes or cell wall components.

Anticancer Potential

Compounds bearing the triazole moiety have been reported to possess anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Anti-inflammatory Effects

Triazole derivatives are also recognized for their anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Antibacterial Activity : In a comparative study, several triazole derivatives were tested against multidrug-resistant bacteria. The results indicated that compounds with similar structural features to This compound exhibited significant inhibition zones in agar diffusion tests .
  • Cytotoxicity Assays : A series of cytotoxicity assays revealed that triazole derivatives could reduce viability in cancer cell lines significantly. For example, one study reported IC50 values for related compounds in the range of 6.2 μM against HCT-116 colon cancer cells .

Q & A

Q. How do researchers validate contradictory cytotoxicity results across cell lines?

  • Resolution :
  • Transcriptomics : Compare gene expression (e.g., p53 status) in sensitive vs. resistant lines .
  • 3D Spheroid Models : Mimic tumor microenvironments to reduce false positives .

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